1-Bromo-3-(2,2-diphenylethenyl)benzene
Description
1-Bromo-3-(2,2-diphenylethenyl)benzene is a brominated aromatic compound featuring a diphenylethenyl substituent at the meta position of the benzene ring. This structure combines the electronic effects of bromine (electron-withdrawing) and the steric bulk of the diphenylethenyl group, making it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and materials science.
Properties
CAS No. |
18648-65-2 |
|---|---|
Molecular Formula |
C20H15Br |
Molecular Weight |
335.2 g/mol |
IUPAC Name |
1-bromo-3-(2,2-diphenylethenyl)benzene |
InChI |
InChI=1S/C20H15Br/c21-19-13-7-8-16(14-19)15-20(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-15H |
InChI Key |
RVJZCZBYXHDMCE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=CC2=CC(=CC=C2)Br)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=CC(=CC=C2)Br)C3=CC=CC=C3 |
Synonyms |
2-(3-Bromophenyl)-1,1-diphenylethene |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Differences
The following compounds share structural motifs with 1-bromo-3-(2,2-diphenylethenyl)benzene but differ in substituent positions, electronic properties, or functional groups:
Physical Properties and Solubility
- 1-Bromo-3,5-dimethoxybenzene : Boiling point 123–124°C; higher solubility in polar solvents due to methoxy groups .
- 1-Bromo-3-(propane-2-sulfinyl)benzene: Sulfinyl group enhances polarity, making it soluble in DMF or methanol mixtures .
- This compound: Expected low solubility in aqueous media due to nonpolar diphenylethenyl group, necessitating use of toluene or THF in reactions .
Key Research Findings and Challenges
- Steric vs. Electronic Effects : Bulky diphenylethenyl groups hinder nucleophilic attacks but stabilize intermediates in cross-coupling reactions .
- Isomer Control : Z/E isomer ratios in vinyl-brominated derivatives (e.g., 1-(2-bromo-1-phenylvinyl)-3-methylbenzene) are sensitive to reaction conditions, requiring precise temperature control .
- Yield Limitations : Low yields in sulfonylation or cyclization reactions (e.g., 1-bromo-3-(2,2-diethoxyethoxy)benzene) highlight challenges in managing reactive intermediates .
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